4-Bromo-2,5-dimethoxybenzylamine hydrochloride

Übersicht

Beschreibung

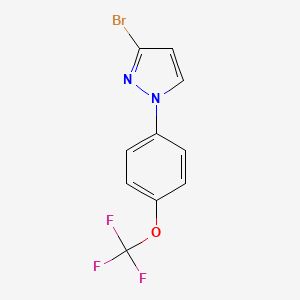

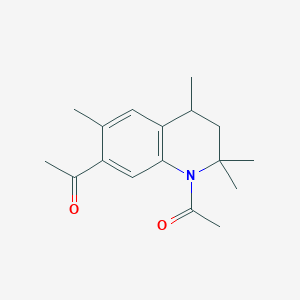

4-Bromo-2,5-dimethoxybenzylamine hydrochloride, also known as 2C-B, Venus, Bromo, Erox, Bees, and/or Nexus , is a synthetic drug with hallucinogenic activity similar to LSD, mescaline, and psilocybin . It belongs to the class of organic compounds known as dimethoxybenzenes . These are organic aromatic compounds containing a monocyclic benzene moiety carrying exactly two methoxy groups .

Synthesis Analysis

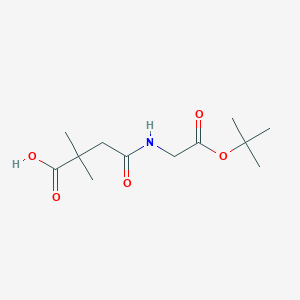

The synthesis of 2,5-Dimethoxybenzylamine involves its reaction with ethyl bromoacetate to yield N-(2,5-dimethoxy)benzylglycine ethyl ester .Molecular Structure Analysis

The molecular formula of 4-Bromo-2,5-dimethoxybenzylamine hydrochloride is C10H14BrNO2 . Its molecular weight is 260.128 . The structure is also available as a 2D Mol file .Chemical Reactions Analysis

4-Bromo-2,5-dimethoxyphenethylamine (2C-B) is reportedly excreted in urine as native drug for up to three hours after ingestion, along with the metabolites 4-bromo-2,5-dimethoxyphenylacetic acid, 4-bromo-2,5-dimethoxybenzoic acid, and 4-bromo-5-hydroxy-2-methoxyphenethylamine .Physical And Chemical Properties Analysis

The boiling point of 2,5-Dimethoxybenzylamine is 95 °C/0.2 mmHg . Its density is 1.11 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen

Metabolism Studies

The in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B), structurally related to 4-Bromo-2,5-dimethoxybenzylamine hydrochloride, has been studied in rats. This research identified various metabolites, suggesting multiple metabolic pathways operative in rats for 2C-B (Kanamori et al., 2002).

Analytical Chemistry

The gas chromatographic and infrared spectroscopic analysis of N-(methoxybenzyl- and dimethoxybenzyl)-4-bromo-2,5-dimethoxyphenylisopropylamines, related to 4-Bromo-2,5-dimethoxybenzylamine hydrochloride, provides insight into novel psychoactive substances. This study identifies significant ions in the spectra consistent with traditional unbranched phenethylamine analogs (Abiedalla et al., 2021).

Synthesis Techniques

The synthesis of N,N-Dimethyl-4-nitrobenzylamine, an important intermediate in organic synthesis and related to 4-Bromo-2,5-dimethoxybenzylamine hydrochloride, demonstrates a process with lower production cost and environmentally friendly attributes, highlighting its utility in medicinal, pesticide, and chemical fields (Wang Ling-ya, 2015).

Pharmacokinetics

A study on the metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in various species, including humans, provides essential information on its oxidative deamination and further metabolism. This research is relevant to understanding the pharmacokinetics of compounds like 4-Bromo-2,5-dimethoxybenzylamine hydrochloride (Carmo et al., 2005).

Wirkmechanismus

Safety and Hazards

2,5-Dimethoxybenzylamine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes severe skin burns and eye damage . It is recommended to not breathe dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Eigenschaften

IUPAC Name |

(4-bromo-2,5-dimethoxyphenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO2.ClH/c1-12-8-4-7(10)9(13-2)3-6(8)5-11;/h3-4H,5,11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSZSLBPBBDXIIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1CN)OC)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2,5-dimethoxybenzylamine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-propyl}-carbamic acid tert-butyl ester](/img/structure/B1412619.png)

![Tert-butyl N-[(3R)-1-[2-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-6-phenylphenyl]piperidin-3-yl]carbamate](/img/structure/B1412631.png)

![[[Amino(pyridin-3-yl)methylidene]amino] 2-chloroacetate](/img/structure/B1412632.png)

![3-Dimethoxymethyl-5-methyl-1H-[1,2,4]triazole](/img/structure/B1412635.png)